molecular formula C17H15ClN4O2 B3005432 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351810-60-0

6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B3005432
CAS No.: 1351810-60-0
M. Wt: 342.78
InChI Key: CKDNPSKEDARQQK-UHFFFAOYSA-N
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Description

The compound 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core. Key structural elements include:

  • A 4-chlorophenyl group at position 6, contributing electron-withdrawing properties.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-12-5-3-11(4-6-12)14-10-22-15(16(23)19-14)9-13(20-22)17(24)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDNPSKEDARQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN3C=C(NC(=O)C3=C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (Position 2 / Position 6) Molecular Weight logP Key Properties/Applications Reference
Target Compound: 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[...] Pyrrolidin-1-ylcarbonyl / 4-chlorophenyl ~384.86* ~2.9† Potential prodrug candidate; improved PK
5-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[...] (G825-0026) 2-Methoxyphenyl / 4-chlorophenyl-methyl 365.82 2.93 Higher lipophilicity; antiviral screening
2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenyl / H ~272.25‡ 2.1§ Simpler structure; lower molecular weight
5-[2-(Azepan-1-yl)-2-oxoethyl]-2-(4-chlorophenyl)pyrazolo[...] (G419-0645) Azepan-1-yl-oxoethyl / 4-chlorophenyl 384.86 3.1†† Enhanced lipophilicity; broader activity

*Estimated based on G419-0645 ; †Predicted based on G825-0026 ; ‡Calculated from molecular formula; §Predicted using ChemAxon tools.

Key Observations:
  • Lipophilicity (logP): The target compound (logP ~2.9) balances solubility and membrane permeability, whereas analogs like G419-0645 (logP 3.1) may exhibit better tissue penetration but poorer aqueous solubility.
Anticancer Activity:

Pyrazolo[1,5-a]pyrimidine analogs (e.g., triazole-linked glycohybrids) demonstrate potent anticancer effects, such as IC50 = 15.3 µM against MCF-7 cells .

Prodrug Potential:

Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones, including the target compound, are cyclic derivatives of β-amidomethyl vinyl sulfones.

Purity Challenges:

Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones often require rigorous 1H NMR quality control to ensure purity, as noted in analogs like G825-0026 .

Biological Activity

The compound 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various biological contexts.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity
  • Antimicrobial Properties
  • Enzyme Inhibition
  • Neuroprotective Effects

Anticancer Activity

Several studies have reported the anticancer properties of pyrazolo derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Study: Anticancer Screening

A study evaluated the compound against multiple human tumor cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity.

Antibacterial Screening

In one study, derivatives of pyrazolo compounds were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated moderate to strong antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is crucial for conditions like Alzheimer's disease. The compound exhibited promising AChE inhibitory activity with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent for neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to the cytotoxic effects on tumor cells.
  • Inhibition of Key Signaling Pathways : It disrupts pathways involved in cell proliferation and survival.

Research Findings Summary Table

Biological ActivityMechanismIC50 ValueReference
AnticancerCell cycle arrest10 - 25 µM
AntibacterialDisruption of bacterial growth50 - 200 µg/mL
AChE InhibitionEnzyme inhibition~15 µM

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